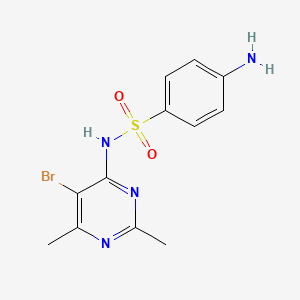
N(sup 1)-(5-Bromo-2,6-dimethyl-4-pyrimidinyl)sulfanilamide sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(sup 1)-(5-Bromo-2,6-dimethyl-4-pyrimidinyl)sulfanilamide sodium salt is a sulfonamide derivative. Sulfonamides are a class of compounds known for their broad spectrum of biological activities, including antibacterial, antiviral, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N(sup 1)-(5-Bromo-2,6-dimethyl-4-pyrimidinyl)sulfanilamide sodium salt typically involves the reaction of 5-bromo-2,6-dimethyl-4-pyrimidinylamine with sulfanilamide in the presence of a suitable base, such as sodium hydroxide . The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency . The process includes steps such as mixing, heating, and crystallization, followed by purification using techniques like column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N(sup 1)-(5-Bromo-2,6-dimethyl-4-pyrimidinyl)sulfanilamide sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted pyrimidines
Aplicaciones Científicas De Investigación
N(sup 1)-(5-Bromo-2,6-dimethyl-4-pyrimidinyl)sulfanilamide sodium salt has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N(sup 1)-(5-Bromo-2,6-dimethyl-4-pyrimidinyl)sulfanilamide sodium salt involves the inhibition of bacterial enzyme dihydropteroate synthetase . This enzyme is essential for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is necessary for their growth and replication . This leads to the inhibition of bacterial growth and the eventual death of the bacteria.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other sulfonamide derivatives such as sulfamethazine and sulfadiazine . These compounds also exhibit antibacterial properties and are used in the treatment of various bacterial infections.
Uniqueness
What sets N(sup 1)-(5-Bromo-2,6-dimethyl-4-pyrimidinyl)sulfanilamide sodium salt apart is the presence of the bromine atom and the pyrimidine ring, which enhance its chemical stability and biological activity . These structural features make it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
4015-19-4 |
|---|---|
Fórmula molecular |
C12H13BrN4O2S |
Peso molecular |
357.23 g/mol |
Nombre IUPAC |
4-amino-N-(5-bromo-2,6-dimethylpyrimidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H13BrN4O2S/c1-7-11(13)12(16-8(2)15-7)17-20(18,19)10-5-3-9(14)4-6-10/h3-6H,14H2,1-2H3,(H,15,16,17) |
Clave InChI |
UEQDYAVJNNDRMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



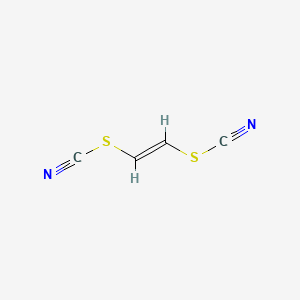
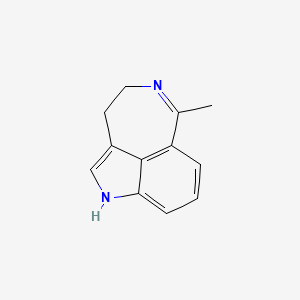
![7-Butyl-4-ethyl-1-methyl-2,6-dioxa-7-azabicyclo[2.2.2]octane](/img/structure/B14163226.png)

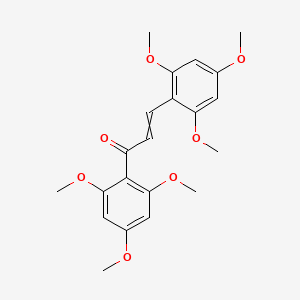



![5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14163281.png)
![4-methoxy-N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]benzamide](/img/structure/B14163292.png)
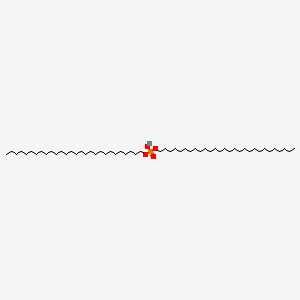
![2-[(Dimethylamino)methyl]-6-nitrophenol](/img/structure/B14163305.png)
![(4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine](/img/structure/B14163306.png)
